Cas no 1004554-37-3 (4-Bromophenyl 3-methoxystyryl ketone)

4-Bromophenyl 3-methoxystyryl ketone 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 1-(4-Bromo-phenyl)-3-(3-methoxy-phenyl)-propenone
- (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 4-Bromophenyl 3-methoxystyryl ketone
- 1-(4-bromophenyl)-3-(3-methoxyphenyl)-2-propen-1-one
- GFECHTODZQBLOA-BJMVGYQFSA-N
- BAS 00099564
- ST50336433
- (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-propen-1-one #
- 2-Propen-1-
-
- MDL: MFCD00225981
- インチ: 1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+
- InChIKey: GFECHTODZQBLOA-BJMVGYQFSA-N
- SMILES: BrC1C=CC(=CC=1)C(/C=C/C1C=CC=C(C=1)OC)=O
計算された属性
- 精确分子量: 316.00989g/mol
- 同位素质量: 316.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- XLogP3: 4.6
4-Bromophenyl 3-methoxystyryl ketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB421733-1g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 1g |
€339.20 | 2025-02-16 | ||
abcr | AB421733-25g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 25g |
€1169.90 | 2025-02-16 | ||
A2B Chem LLC | AJ25420-25g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25420-50g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
abcr | AB421733-25 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 25g |
€1169.90 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194214-2g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 98% | 2g |
¥3382 | 2023-04-17 | |
abcr | AB421733-10g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 10g |
€786.50 | 2025-02-16 | ||
A2B Chem LLC | AJ25420-100g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
abcr | AB421733-10 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 10g |
€786.50 | 2023-04-24 | ||
abcr | AB421733-5 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 5g |
€658.70 | 2023-04-24 |
4-Bromophenyl 3-methoxystyryl ketone 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
4-Bromophenyl 3-methoxystyryl ketoneに関する追加情報
4-Bromophenyl 3-methoxystyryl Ketone (CAS No. 1004554-37-3): An Overview of Its Synthesis, Properties, and Applications
4-Bromophenyl 3-methoxystyryl ketone (CAS No. 1004554-37-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its bromophenyl and methoxystyryl moieties, which confer it with a range of interesting properties and reactivity profiles.
The synthesis of 4-bromophenyl 3-methoxystyryl ketone typically involves a multi-step process that begins with the preparation of the bromophenyl and methoxystyryl precursors. One common approach is to start with 4-bromobenzaldehyde and 3-methoxystyrene, which are then coupled through a condensation reaction to form the desired ketone. This reaction can be catalyzed by various acids or bases, such as p-toluenesulfonic acid or potassium hydroxide, to enhance the yield and purity of the product.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of 4-bromophenyl 3-methoxystyryl ketone. For instance, a study published in the Journal of Organic Chemistry reported a novel microwave-assisted synthesis that significantly reduced reaction times and improved yields compared to traditional methods. This approach not only enhances the practicality of large-scale production but also aligns with the growing emphasis on green chemistry principles.
The physical and chemical properties of 4-bromophenyl 3-methoxystyryl ketone are crucial for understanding its behavior in different applications. This compound is a solid at room temperature with a melting point ranging from 85°C to 87°C. It is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). The presence of the bromine atom and the methoxy group imparts significant electronic effects, making it an excellent substrate for various chemical transformations.
In terms of spectroscopic properties, 4-bromophenyl 3-methoxystyryl ketone exhibits characteristic absorption bands in UV-Vis spectroscopy due to the conjugated π-electron system formed by the styryl and ketone moieties. These bands can be used for analytical purposes, such as monitoring reaction progress or quantifying the compound in mixtures. Additionally, NMR spectroscopy provides detailed information about the molecular structure, with distinct signals for the aromatic protons, methoxy protons, and carbonyl carbon.
The reactivity of 4-bromophenyl 3-methoxystyryl ketone is another key aspect that has been extensively studied. The presence of the bromine atom makes it an attractive starting material for various substitution reactions, including Suzuki coupling and Stille coupling. These reactions are widely used in organic synthesis to construct complex molecules with high efficiency and selectivity. For example, a recent study demonstrated that 4-bromophenyl 3-methoxystyryl ketone can be efficiently converted into biologically active compounds through palladium-catalyzed cross-coupling reactions.
In the pharmaceutical industry, 4-bromophenyl 3-methoxystyryl ketone has shown promise as an intermediate in the synthesis of potential drug candidates. Its ability to undergo selective functionalization allows for the introduction of various pharmacophores that can target specific biological pathways. One notable application is in the development of inhibitors for protein kinases, which are key enzymes involved in signal transduction pathways associated with diseases such as cancer and neurodegenerative disorders.
Beyond pharmaceuticals, 4-bromophenyl 3-methoxystyryl ketone has found applications in materials science due to its ability to form conjugated polymers with interesting optical and electronic properties. These polymers can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The tunable electronic properties of these materials make them attractive for next-generation electronic devices with enhanced performance.
In conclusion, 4-bromophenyl 3-methoxystyryl ketone (CAS No. 1004554-37-3) is a multifaceted compound with a wide range of applications in both research and industry. Its unique chemical structure and reactivity profile make it an invaluable building block for synthetic chemists working on advanced materials and pharmaceuticals. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in driving innovation across multiple scientific disciplines.
